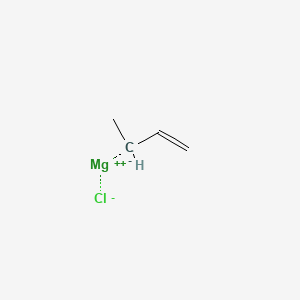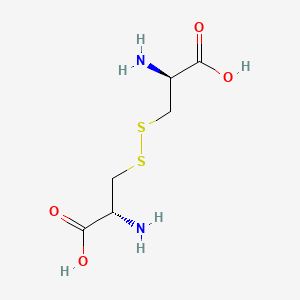
meso-Cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two cysteine molecules. It contains a disulfide bond, which plays a crucial role in the stabilization of protein structures. This compound is found in various biological systems and is essential for maintaining the structural integrity of proteins and enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: meso-Cystine can be synthesized through the oxidation of cysteine using various oxidizing agents such as hydrogen peroxide, performic acid, or iodine. The reaction typically involves dissolving cysteine in an aqueous solution, followed by the addition of the oxidizing agent under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce cysteine, which is then oxidized to form this compound. The fermentation broth is subsequently purified to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form cysteic acid.
Reduction: The disulfide bond in this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid, iodine.
Reduction: Dithiothreitol, β-mercaptoethanol.
Substitution: Various nucleophiles can be used to cleave the disulfide bond.
Major Products Formed:
Oxidation: Cysteic acid.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
meso-Cystine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a role in protein folding and stabilization, making it essential for studying protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including antioxidant properties and its role in redox signaling.
Industry: Used in the production of hair care products and as a food additive to improve the nutritional content of food products.
Mecanismo De Acción
meso-Cystine exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the three-dimensional structure of proteins. In redox signaling, this compound can act as an antioxidant by participating in redox reactions, thereby protecting cells from oxidative damage. The disulfide bond in this compound can be reduced to cysteine, which is involved in various metabolic pathways.
Comparación Con Compuestos Similares
Cysteine: The reduced form of meso-Cystine, containing a thiol group instead of a disulfide bond.
Cystine: The oxidized form of two cysteine molecules, similar to this compound but with different stereochemistry.
Glutathione: A tripeptide containing cysteine, which plays a crucial role in cellular redox balance.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of a disulfide bond, which is essential for the stabilization of protein structures. Its ability to undergo redox reactions makes it a valuable compound in various biological and chemical processes.
Propiedades
Número CAS |
6020-39-9 |
|---|---|
Fórmula molecular |
C6H12N2O4S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
Clave InChI |
LEVWYRKDKASIDU-ZXZARUISSA-N |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
SMILES isomérico |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
| 56-89-3 6020-39-9 |
|
Descripción física |
DryPowde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


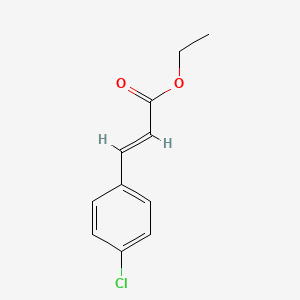

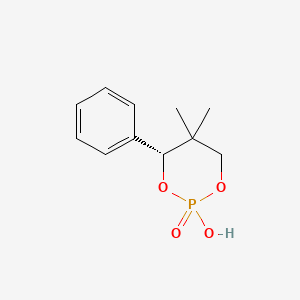
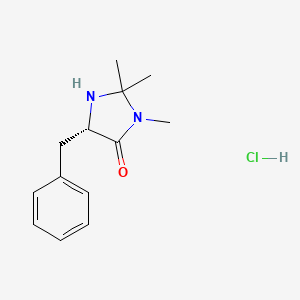
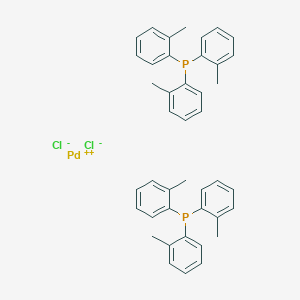
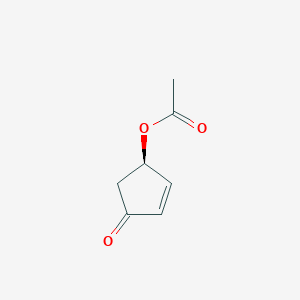





![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)

